![molecular formula C9H13ClN6 B12314559 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tetrazolo[1,5-a]pyrimidine moiety. The presence of these two rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide to achieve good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced catalytic systems and solvent-free conditions can further enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with unique photophysical properties
Mécanisme D'action
The mechanism of action of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .
Comparaison Avec Des Composés Similaires
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Comparison: Compared to these similar compounds, 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific combination of piperidine and tetrazolo[1,5-a]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Propriétés
Formule moléculaire |
C9H13ClN6 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
7-piperidin-4-yltetrazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c1-4-10-5-2-7(1)8-3-6-11-9-12-13-14-15(8)9;/h3,6-7,10H,1-2,4-5H2;1H |
Clé InChI |
QQFUBMZSIQAESH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC=NC3=NN=NN23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




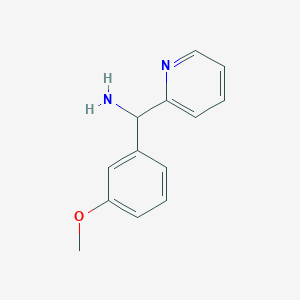
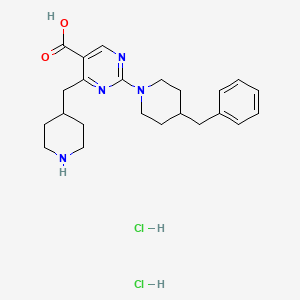
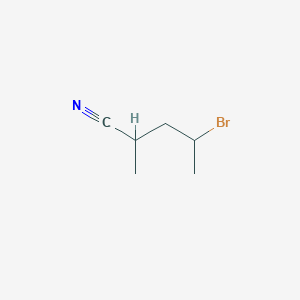
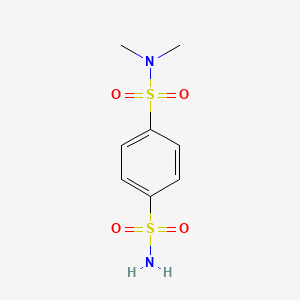
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)



![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

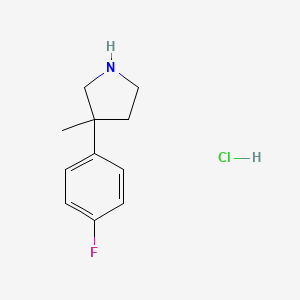
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
